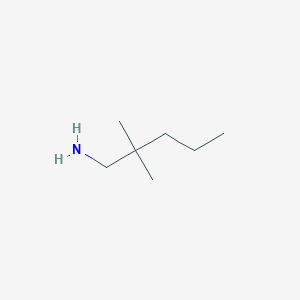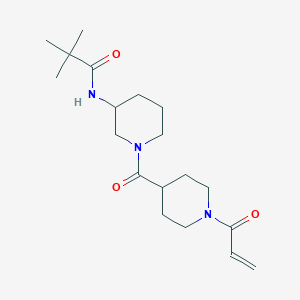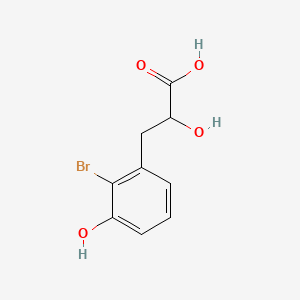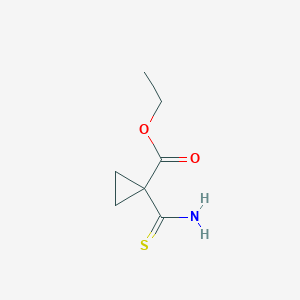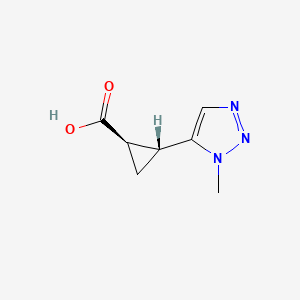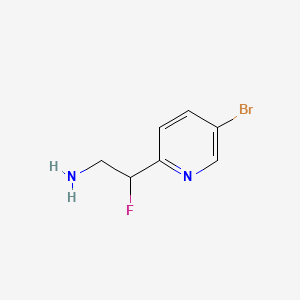
3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a thioamide in the presence of an oxidizing agent can lead to the formation of the desired thiazine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazines .
Scientific Research Applications
3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-5,6-dihydro-4H-1,3-thiazine: Another thiazine derivative with similar biological activities.
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and anticancer properties.
Imidazo[2,1-b][1,3]thiazines: These compounds exhibit a range of biological activities, including antituberculosis and anticancer properties .
Uniqueness
3-amino-5,6-dihydro-4H-1lambda6,2-thiazine-1,1-dione is unique due to its specific structure, which allows for a wide range of chemical modifications and biological activities. Its versatility makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C4H8N2O2S |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1,1-dioxo-5,6-dihydro-4H-thiazin-3-amine |
InChI |
InChI=1S/C4H8N2O2S/c5-4-2-1-3-9(7,8)6-4/h1-3H2,(H2,5,6) |
InChI Key |
RITIRJPKFGRPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NS(=O)(=O)C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B13545109.png)

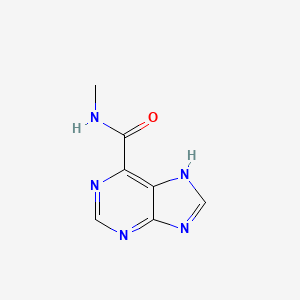
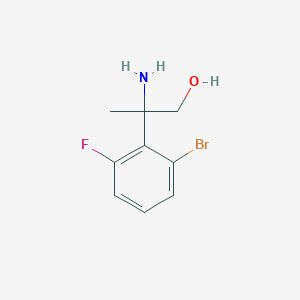
![[2-Chloro-6-(propan-2-yl)pyrimidin-4-yl]methanol](/img/structure/B13545127.png)
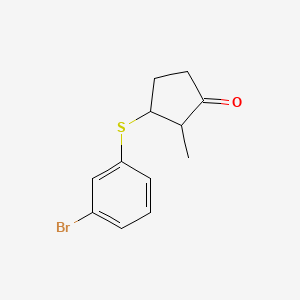
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

